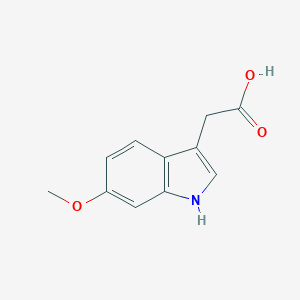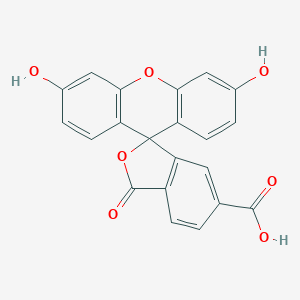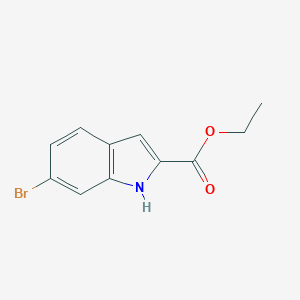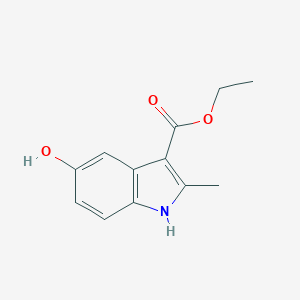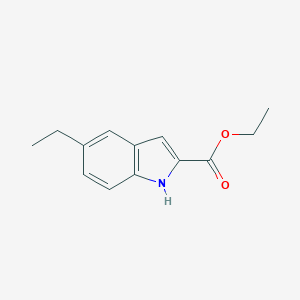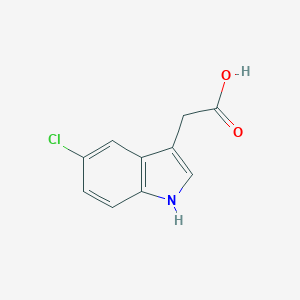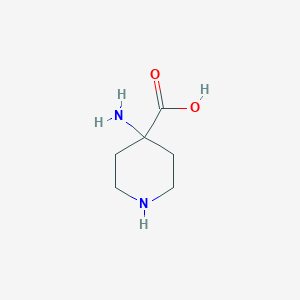
4-アミノピペリジン-4-カルボン酸
概要
説明
4-Aminopiperidine-4-carboxylic acid is a cyclic α,α-disubstituted amino acid. This compound is notable for its unique structure, which includes a piperidine ring with an amino group and a carboxylic acid group attached to the same carbon atom. This configuration imparts distinct chemical properties, making it a valuable building block in the synthesis of various bioactive molecules .
科学的研究の応用
4-Aminopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is incorporated into peptides to enhance their stability and bioactivity.
Medicine: It is a key component in the development of antimicrobial peptides and other therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
4-Aminopiperidine-4-carboxylic acid (Api) is primarily used in the modification of antimicrobial peptides (AMPs). AMPs are promising next-generation therapeutics to combat infectious diseases, particularly multidrug-resistant bacteria . The primary targets of these AMPs are microbial membranes. By inducing lysis, AMPs can effectively inhibit microbial growth .
Mode of Action
The mode of action of Api involves its incorporation into AMPs to modulate their secondary structure . This modification enhances the helical structure stability and water solubility . The enhanced helical structure allows the AMPs to interact more effectively with microbial membranes, leading to their lysis .
Biochemical Pathways
The biochemical pathways affected by Api are those involved in the action of AMPs. The primary pathway is the disruption of microbial membranes, leading to cell lysis . The downstream effects include the inhibition of microbial growth and a reduced susceptibility to the development of resistance .
Pharmacokinetics
The modification with api is known to enhance the resistance of amps to digestive enzymes . This could potentially improve the bioavailability of these peptides, allowing them to exert their antimicrobial effects more effectively.
Result of Action
The introduction of Api residues into AMPs preserves their helical structure and antimicrobial activity . Moreover, it enhances their resistance to digestive enzymes . It also leads to a slight increase in hemolytic activity , which is the ability to cause lysis of red blood cells.
Action Environment
The action environment of Api-modified AMPs is primarily within the human body, where they interact with microbial cells. The effectiveness of these peptides can be influenced by various factors, including the presence of digestive enzymes. Api modification enhances the peptides’ resistance to these enzymes, thereby potentially improving their stability and efficacy .
生化学分析
Biochemical Properties
4-Aminopiperidine-4-carboxylic acid interacts with various biomolecules, including enzymes and proteins. For instance, it has been used to replace Lys residues in the synthesis of derivatives of 17KKV-Aib, a derivative of the Magainin 2 (Mag2) peptide .
Cellular Effects
The effects of 4-Aminopiperidine-4-carboxylic acid on cells are primarily related to its role in the structure and function of antimicrobial peptides. These peptides target microbial membranes and induce lysis, effectively inhibiting microbial growth . Therefore, the presence of 4-Aminopiperidine-4-carboxylic acid in these peptides can influence cell function by enhancing their antimicrobial activity.
Molecular Mechanism
The molecular mechanism of action of 4-Aminopiperidine-4-carboxylic acid is largely related to its impact on the secondary structure of peptides. By preserving the helical structure of peptides, it enhances their stability and resistance to digestive enzymes . This can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
The effects of 4-Aminopiperidine-4-carboxylic acid over time in laboratory settings are primarily related to its role in enhancing the stability of peptides. It has been shown to preserve the helical structure and antimicrobial activity of peptides, even enhancing their resistance to digestive enzymes .
Metabolic Pathways
It is known that this compound is involved in the metabolism of 4-aminopiperidine drugs by cytochrome P450s .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-4-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reductive cyclization of aldehydes using azides, which leads to the formation of the piperidine ring . Another approach involves the Ugi reaction, which is particularly effective for synthesizing 4,4-disubstituted piperidines .
Industrial Production Methods
Industrial production of 4-Aminopiperidine-4-carboxylic acid often employs multicomponent reactions and catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions
4-Aminopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.
4-Aminonipecotic acid: Another similar compound with a slightly different ring structure.
Uniqueness
4-Aminopiperidine-4-carboxylic acid is unique due to its ability to form highly helical peptides that are water-soluble and possess enhanced stability. This makes it particularly valuable in the development of therapeutic agents and other bioactive molecules .
特性
IUPAC Name |
4-aminopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHABBYNLBYZCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363851 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-39-1 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


